Dibutylsebacat

Übersicht

Beschreibung

It is primarily used as a plasticizer in the production of various plastics, including cellulose acetate butyrate, cellulose acetate propionate, ethyl cellulose, polyvinyl butyral, polyvinyl chloride, polystyrene, and many synthetic rubbers such as nitrile rubber and neoprene . This compound is also utilized in the food packaging industry, medical devices, and pharmaceutical applications as a plasticizer for film coating of tablets, beads, and granules . Additionally, it serves as a lubricant in shaving lotions and a flavoring additive in non-alcoholic beverages, ice cream, ices, candy, and baked goods .

Wissenschaftliche Forschungsanwendungen

Dibutylsébacat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Industrie: Es wird bei der Herstellung verschiedener Kunststoffe und als Gleitmittel in Rasierschaum eingesetzt.

5. Wirkmechanismus

Dibutylsébacat wirkt hauptsächlich als Weichmacher, d.h. es erhöht die Plastizität oder Fließfähigkeit des Materials, dem es zugesetzt wird. Dies erreicht es, indem es sich zwischen die Polymerketten einlagert, die intermolekularen Kräfte reduziert und die Beweglichkeit der Polymerketten erhöht . Dies führt zu einer verbesserten Flexibilität und Verarbeitbarkeit des Kunststoffs.

Wirkmechanismus

Target of Action

Dibutyl sebacate (DBS) is primarily used as a plasticizer in the production of plastics . Its main targets are various types of plastics, including cellulose acetate butyrate, cellulose acetate propionate, ethyl cellulose, polyvinyl butyral, polyvinyl chloride, polystyrene, and many synthetic rubbers . These materials are used in a wide range of industries, including food packaging, medical devices, and pharmaceutical applications .

Mode of Action

DBS acts as a plasticizer by increasing the flexibility of plastics. It achieves this by reducing the intermolecular forces between polymer chains, allowing them to slide past each other more easily. This results in a material that is more flexible and resistant to breakage .

Biochemical Pathways

For example, it can improve the compatibility of plastic materials, enhance their properties at low temperatures, and increase their resistance to oil .

Pharmacokinetics

It is known that dbs is a lipophilic compound with low water solubility This suggests that it may be absorbed through lipid-rich tissues and distributed throughout the body via the bloodstream

Result of Action

The primary result of DBS’s action is the creation of more flexible and durable plastic materials . This can enhance the performance of these materials in various applications, such as food packaging, medical devices, and pharmaceuticals .

Action Environment

The action of DBS can be influenced by environmental factors. For example, its effectiveness as a plasticizer can be affected by temperature, with superior properties observed at low temperatures . Additionally, DBS is used in environments where resistance to oil is required, suggesting that its action may be influenced by the presence of oils .

Vorbereitungsmethoden

Dibutylsébacat kann mit verschiedenen Methoden synthetisiert werden:

Reaktion von Butylalkohol und Sebacylchlorid: Dieses Verfahren beinhaltet die Reaktion von Butylalkohol mit Sebacylchlorid.

Destillation von Sebacinsäure mit Butylalkohol: Bei diesem Verfahren wird Sebacinsäure in Gegenwart von konzentrierter Salzsäure in Benzolösung mit Butylalkohol destilliert.

Industrielle Produktion: Industriell wird Dibutylsébacat durch Veresterung von Sebacinsäure mit Butanol in Gegenwart eines Katalysators wie Schwefelsäure hergestellt.

Analyse Chemischer Reaktionen

Dibutylsébacat durchläuft verschiedene chemische Reaktionen, darunter:

Veresterung: Die Hauptreaktion für seine Synthese, bei der Sebacinsäure mit Butanol reagiert.

Vergleich Mit ähnlichen Verbindungen

Dibutylsébacat wird mit anderen Weichmachern verglichen, wie zum Beispiel:

Dioctylsebacat: Ähnlich wie Dibutylsébacat, aber mit längeren Alkylketten, die unterschiedliche Weichmacheigenschaften bieten.

Dimethylsebacat: Ein weiterer Ester der Sebacinsäure, aber mit kürzeren Alkylketten, was zu unterschiedlichen Löslichkeits- und Weichmacheigenschaften führt.

Bis(2-Ethylhexyl)sebacat: Bekannt für seine überlegenen Tieftemperatureigenschaften im Vergleich zu Dibutylsébacat.

Dibutylsébacat ist aufgrund seines ausgewogenen Eigenschaftenspektrums einzigartig, das eine gute Verträglichkeit mit einer Reihe von Kunststoffen, hervorragende Eigenschaften bei niedrigen Temperaturen und eine gute Ölbeständigkeit umfasst .

Eigenschaften

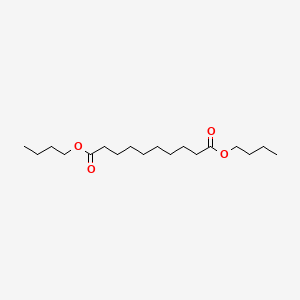

IUPAC Name |

dibutyl decanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O4/c1-3-5-15-21-17(19)13-11-9-7-8-10-12-14-18(20)22-16-6-4-2/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGXAGIECVVIOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CCCCCCCCC(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | DIBUTYL SEBACATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1349 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041847 | |

| Record name | Dibutyl decanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless oily liquid; [ICSC] Odorless; [HSDB], COLOURLESS OILY LIQUID., colourless to oily liquid; fruity but very mild odour with a very faint fruity oily taste | |

| Record name | Decanedioic acid, 1,10-dibutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibutyl sebacate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4753 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dibutyl decanedioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041220 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIBUTYL SEBACATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1349 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dibutyl sebacate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1118/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

344.5 °C, 211.00 to 212.00 °C. @ 11.00 mm Hg, 344-345 °C | |

| Record name | DIBUTYL SEBACATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/309 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dibutyl decanedioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041220 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIBUTYL SEBACATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1349 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

353 °F (178 °C) (OPEN CUP), 167 °C | |

| Record name | DIBUTYL SEBACATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/309 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIBUTYL SEBACATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1349 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in ethyl ether, water solubility = 40 mg/l @ 20 °C, 0.04 mg/mL at 20 °C, Solubility in water: none, insoluble in water; soluble in alcohol; miscible in oil | |

| Record name | DIBUTYL SEBACATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/309 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dibutyl decanedioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041220 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIBUTYL SEBACATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1349 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dibutyl sebacate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1118/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9405 @ 15 °C, Relative density (water = 1): 0.9, 0.936-0.940 (20°) | |

| Record name | DIBUTYL SEBACATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/309 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIBUTYL SEBACATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1349 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dibutyl sebacate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1118/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

10.8 (Air= 1), Relative vapor density (air = 1): 10.8 | |

| Record name | DIBUTYL SEBACATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/309 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIBUTYL SEBACATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1349 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000469 [mmHg], 4.69X10-6 mm Hg @ 25 °C | |

| Record name | Dibutyl sebacate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4753 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIBUTYL SEBACATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/309 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

109-43-3 | |

| Record name | Dibutyl sebacate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutyl sebacate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIBUTYL SEBACATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decanedioic acid, 1,10-dibutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibutyl decanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyl sebacate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBUTYL SEBACATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W5IH7FLNY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIBUTYL SEBACATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/309 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dibutyl decanedioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041220 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIBUTYL SEBACATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1349 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-10 °C, 12 °C | |

| Record name | DIBUTYL SEBACATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/309 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dibutyl decanedioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041220 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIBUTYL SEBACATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1349 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is dibutyl sebacate primarily used for?

A1: Dibutyl sebacate is frequently employed as a plasticizer in polymeric films and coatings, particularly in pharmaceutical formulations. [, ]

Q2: How does dibutyl sebacate affect the properties of ethylcellulose films?

A2: Research shows that incorporating dibutyl sebacate as a plasticizer into ethylcellulose films enhances their flexibility and smoothness. This effect was particularly notable when dibutyl sebacate was used at a concentration of 40% (w/w). []

Q3: Can dibutyl sebacate be used with other polymers besides ethylcellulose?

A3: Yes, dibutyl sebacate demonstrates compatibility with various polymers, including Eudragit® RS 30D, where it serves as a viable alternative to dibutyl phthalate. [] It is also used in formulations with poly(vinyl chloride), xanthan gum, and poly(vinylidene chloride). [, , ]

Q4: Does the method of adding dibutyl sebacate to ethylcellulose affect its plasticizing effect?

A4: Studies indicate that the drug release profile from ethylcellulose films is not significantly affected by whether dibutyl sebacate is added as a liquid to the polymer powder or incorporated into a dichloromethane/ethylcellulose solution before spray drying. []

Q5: How does dibutyl sebacate influence the mechanical properties of Kollicoat SR films used in floating pellets?

A5: Research suggests that incorporating dibutyl sebacate as a plasticizer in Kollicoat SR films does not significantly alter the mechanical properties of the films or the pellets they coat. []

Q6: Is dibutyl sebacate suitable for developing moisture-protective coatings?

A6: Yes, dibutyl sebacate demonstrates potential in developing moisture-protective, hydrophobic coatings using hydrogenated rosin, a new biomaterial. []

Q7: What role does dibutyl sebacate play in transdermal drug delivery systems?

A7: Dibutyl sebacate is frequently used as a plasticizer in transdermal drug delivery systems to enhance the flexibility and adhesion of polymeric films. [, , ]

Q8: Can dibutyl sebacate be used in the development of cold-resistant materials?

A8: Yes, dibutyl sebacate, either alone or mixed with butyl oleate, is utilized in the formulation of highly cold-resistant rubber dams, achieving brittleness temperatures as low as -50 °C. []

Q9: What are the implications of dibutyl sebacate leaching from pharmaceutical formulations?

A9: Studies have investigated the leaching of dibutyl sebacate, particularly triethyl citrate, from polymeric films into simulated intestinal fluids, highlighting a potential concern for drug release and stability. []

Q10: What is the molecular formula and weight of dibutyl sebacate?

A10: The molecular formula of dibutyl sebacate is C18H34O4, and its molecular weight is 314.46 g/mol. []

Q11: How can I spectroscopically identify dibutyl sebacate?

A11: Dibutyl sebacate can be identified using various spectroscopic methods. Infrared (IR) spectroscopy is commonly employed to characterize the compound, revealing characteristic peaks associated with its functional groups. [, ] Additionally, Raman spectroscopy can be used for identification, with reference spectra available in databases of pharmaceutical excipients. []

Q12: Can dibutyl sebacate be synthesized catalytically?

A12: Yes, dibutyl sebacate is commonly synthesized through the esterification of sebacic acid with n-butanol using various catalysts. [, , , , , , , , , , , , ]

Q13: What types of catalysts are effective for dibutyl sebacate synthesis?

A13: Research highlights the effectiveness of several catalysts for this reaction, including: * Solid superacids: These catalysts, like SO42−/TiO2/La3+, SO42−/TiO2-Al2O3-SnO2, and SO42−/Fe3O4-ZrO2, have shown high activity and selectivity for dibutyl sebacate synthesis. [, , ] * Organic acids: p-Toluenesulfonic acid is a commonly used organic acid catalyst for this reaction. [, , ] * Inorganic salts: Several inorganic salts, such as sodium bisulfate, cupric sulfate, and stannic chloride, have demonstrated catalytic activity in dibutyl sebacate synthesis. [, , , , ] * Heteropoly acids: These compounds, like phosphotungstic acid, have also been explored as catalysts for this reaction. [, ]

Q14: What factors influence the yield of dibutyl sebacate during its catalytic synthesis?

A14: The yield of dibutyl sebacate is influenced by several factors, including: * Reaction conditions: Temperature, time, and the molar ratio of reactants significantly impact the reaction yield. Optimal conditions vary depending on the catalyst used. [, , , , , , , , , , , , , , ] * Catalyst type and loading: The choice of catalyst and its concentration significantly influence the reaction rate and yield. [] * Water removal: Efficient removal of water from the reaction mixture can drive the equilibrium towards esterification and improve the yield. [, , , ]

Q15: Are there any advantages of using solid acid catalysts for dibutyl sebacate synthesis?

A15: Yes, solid acid catalysts offer several advantages: * Easy separation: They can be easily separated from the reaction mixture, simplifying product purification. [] * Recyclability: Many solid acid catalysts can be reused multiple times, making the process more economically viable and environmentally friendly. [, , ] * Reduced corrosion: Compared to traditional liquid acid catalysts, like sulfuric acid, solid acids are less corrosive, reducing equipment damage and safety concerns. [, ]

Q16: How does the structure of plasticizers relate to their effectiveness in modifying polymer properties?

A16: While specific structure-activity relationships are not extensively discussed in these papers, it is generally understood that the chemical structure of a plasticizer influences its interaction with the polymer chains. Factors like the size, shape, and polarity of the plasticizer molecule affect its ability to embed between polymer chains, influencing the flexibility, glass transition temperature, and other properties of the final material.

Q17: How does curing time affect the release of drugs from ethylcellulose-coated pellets containing dibutyl sebacate?

A17: While dibutyl sebacate itself might not be directly affected by curing, the curing process is crucial for the formation of a stable and uniform ethylcellulose film. Sufficient curing time is essential for achieving the desired drug release profile from coated pellets. []

Q18: Are there stability concerns with dibutyl sebacate in pharmaceutical formulations?

A18: Potential stability concerns with dibutyl sebacate include leaching from the formulation, particularly in aqueous environments, which can affect the drug release profile and long-term stability of the dosage form. [, ]

Q19: How can I quantify dibutyl sebacate in pharmaceutical formulations?

A19: High-performance liquid chromatography (HPLC) is a commonly employed technique for quantifying dibutyl sebacate in pharmaceutical formulations. Typically, a reversed-phase HPLC method with UV detection is used. []

Q20: What factors should be considered when developing and validating an analytical method for dibutyl sebacate?

A20: When developing and validating an analytical method for dibutyl sebacate, ensure it considers: * Specificity: The method should accurately distinguish dibutyl sebacate from other components in the formulation. * Linearity: The method should exhibit a linear response over the desired concentration range of dibutyl sebacate. * Accuracy: The method should provide accurate and reliable measurements of dibutyl sebacate content. * Precision: The method should generate reproducible results with minimal variation between measurements.

Q21: Can medications be a significant source of dibutyl phthalate exposure?

A21: Yes, medications, particularly those using enteric coatings, can contribute to dibutyl phthalate exposure. A study highlighted a case where a patient taking Asacol (containing dibutyl phthalate as a plasticizer) exhibited significantly elevated urinary monobutyl phthalate levels. []

Q22: Does dibutyl sebacate possess sex-hormonal activity?

A22: Studies on dibutyl sebacate, along with other common stabilizers and plasticizers used in polyvinylidene chloride films, did not show evidence of estrogenic or androgenic activity in both in vitro and in vivo tests using rats. []

Q23: Can dibutyl sebacate be used in in situ product recovery during biotransformations?

A23: Yes, dibutyl sebacate has been successfully used as the organic phase in liquid-core capsules for in situ product recovery during biotransformations. Its hydrophobicity and ability to selectively extract specific compounds make it suitable for this application. [, , ]

Q24: How are liquid-core capsules with dibutyl sebacate useful in enzymatic reactions?

A24: Liquid-core capsules containing dibutyl sebacate can be used as a reactive perstraction system for lipase-catalyzed reactions. The capsules can be functionalized with immobilized enzymes, and the dibutyl sebacate core can selectively extract hydrophobic products, shifting the reaction equilibrium and improving overall efficiency. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.